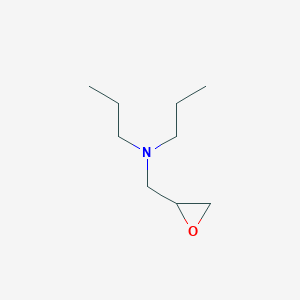

Oxiranylmethyl-dipropyl-amine

Übersicht

Beschreibung

Oxiranylmethyl-dipropyl-amine is an organic compound that contains a total of 30 bonds, including 11 non-H bonds, 6 rotatable bonds, 1 three-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Oxirane . It consists of 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Synthesis Analysis

The synthesis of amines like this compound often involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A study on the synthesis and characterization of bis(oxiranylmethyl)sulfanes as new epoxide-terminated polysulfide prepolymers and their use in synthesis of new amine-cured polysulfide polymers might provide some insights into the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound includes 1 three-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Oxirane(s) . The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Chemical Reactions Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical and Chemical Properties Analysis

The physical and chemical properties of amines like this compound are influenced by factors such as hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which include amines similar to oxiranylmethyl-dipropyl-amine. These processes enhance the degradation efficacy of resistant compounds found in the textile, agricultural, and chemical industries. Ozone and Fenton processes show high reactivity towards amines, with degradation highly sensitive to pH levels. Cavitation offers a promising pre-treatment method to reduce costs, and hybrid methods under optimized conditions yield synergistic effects for specific effluents (Bhat & Gogate, 2021).

Oxo Boron Clusters and Open Frameworks

Research on oxo boron clusters and their open frameworks highlights the potential of amine molecules, including structures akin to this compound, in creating new compounds with layered and three-dimensional structures. These structures exhibit notable optical properties, such as photoluminescence and second harmonic generation, suggesting applications in catalysis, nonlinear optics, display, and lighting devices (Lin & Yang, 2011).

CO2 Capture by Aqueous Amines

Computational modeling and simulation studies have explored the reactions between carbon dioxide and aqueous organic amines for CO2 capture. This research critically reviews the accuracy of computational methods and discusses the experimental studies on amine-CO2 equilibria, kinetics, and the prediction of amine pKa values. Computational simulations provide valuable insights into the design of more efficient carbon capture agents (Yang et al., 2017).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have shown high CO2 sorption capacity and excellent CO2/H2, CO2/CH4, and CO2/N2 separation performance due to the strong interaction between CO2 and basic amino functionalities. These materials demonstrate potential in catalysis alongside their primary application in CO2 capture (Lin, Kong, & Chen, 2016).

Optical Sensors for Biogenic Amines in Food

Optical sensors for determining biogenic amines in food have been developed as rapid, on-site methods for quantification. These sensors are easy to assemble, fast responding, and low-cost, offering an attractive alternative to traditional analytical methods. Such innovations could provide insights into applications for amines similar to this compound in food safety and quality assurance (Danchuk et al., 2020).

Zukünftige Richtungen

Research on the cationization of cellulose, which chemically modifies the cellulose molecule, making it strongly cationic, could provide insights into future directions for Oxiranylmethyl-dipropyl-amine . Another study on the substituent effects in kaolinite flotation using dodecylamine also provides potential future directions .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as di-n-propylamine (dpa), have been studied as organic structural directing agents (osdas) in the crystallization of molecular sieves .

Mode of Action

In the case of dpa, it has been shown to induce transformation from certain molecular structures to a 2d-layered structure through h-bond interactions . This transformation is driven by the formation of a twin molecule (two-DPA), leading to the creation of 3D crystals .

Biochemical Pathways

Poly-aliphatic amine dendrimers, which are structurally related, have been shown to have vast potential applications in various fields such as electronics, healthcare, pharmaceuticals, biotechnology, engineering products, photonics, drug delivery, catalysis, electronic devices, nanotechnologies, and environmental issues .

Result of Action

Related compounds like dpa have been shown to play a crucial role in the crystallization of molecular sieves .

Eigenschaften

IUPAC Name |

N-(oxiran-2-ylmethyl)-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-3-5-10(6-4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUWYHWXFJKQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

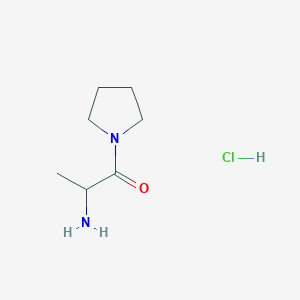

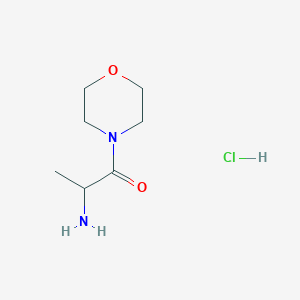

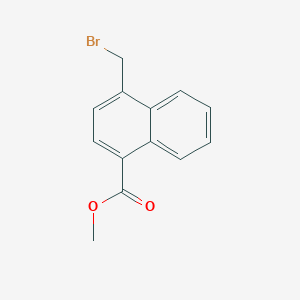

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)

![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)

![methyl 3-[5-[(E)-2-cyano-2-phenylethenyl]furan-2-yl]thiophene-2-carboxylate](/img/structure/B3118719.png)

![9H-Pyrido[3,4-b]indole, 2-oxide](/img/structure/B3118783.png)

![2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3118791.png)